molecular formula C12H8N4O4 B160166 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one CAS No. 131924-51-1

2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one

Cat. No.: B160166
CAS No.: 131924-51-1
M. Wt: 272.22 g/mol
InChI Key: DDYCMSYNMLZSRP-UHFFFAOYSA-N
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Description

2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is further substituted with a 2-methyl-1H-1,2,3-triazol-4-yl group and a nitro group at specific positions. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Triazole Group: The 2-methyl-1H-1,2,3-triazol-4-yl group can be introduced via a click chemistry reaction, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst.

    Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the nitro group and the triazole ring can enhance its binding affinity and specificity towards certain targets, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2-methyl-: Lacks the nitro and triazole groups, resulting in different chemical and biological properties.

    4H-1-Benzopyran-4-one, 6-nitro-: Lacks the triazole group, which may affect its binding affinity and specificity.

    4H-1-Benzopyran-4-one, 2-(1H-1,2,3-triazol-4-yl)-6-nitro-: Similar structure but with a different substitution pattern on the triazole ring.

Uniqueness

The presence of both the 2-methyl-1H-1,2,3-triazol-4-yl group and the nitro group in 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one makes it unique compared to other benzopyran derivatives

Properties

CAS No.

131924-51-1

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one

InChI

InChI=1S/C12H8N4O4/c1-15-13-6-9(14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3

InChI Key

DDYCMSYNMLZSRP-UHFFFAOYSA-N

SMILES

CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

131924-51-1

Synonyms

4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-

Origin of Product

United States

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